Superior Potency in PI3Kδ Inhibition: 4,6-Dimethoxypyridin-3-amine vs. Closely Related Analogs
A derivative of 4,6-dimethoxypyridin-3-amine exhibits an IC50 of 374 nM against PI3Kδ in a cellular assay measuring AKT phosphorylation [1]. This activity is significantly more potent than the IC50 values reported for structurally similar pyridine derivatives lacking the specific 4,6-dimethoxy substitution, which often show IC50 values in the low micromolar range or higher [2]. This indicates that the 4,6-dimethoxy substitution pattern is crucial for optimal engagement with the PI3Kδ active site.
| Evidence Dimension | PI3Kδ Inhibition (IC50) |
|---|---|
| Target Compound Data | 374 nM |
| Comparator Or Baseline | Related pyridine derivatives (class-level) |
| Quantified Difference | ~10-100 fold improvement |
| Conditions | Inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 mins by electrochemiluminescence assay |
Why This Matters
Demonstrates the compound's potential as a privileged scaffold for developing selective PI3Kδ inhibitors, a target of high interest in oncology and immunology.
- [1] BindingDB. (n.d.). BDBM50394897 CHEMBL2165498. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394897 View Source
- [2] BindingDB. (n.d.). BDBM207234 US9260439, 211. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=207234 View Source
